molecular formula C14H15N5O2 B11298314 N-(2-ethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(2-ethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11298314
M. Wt: 285.30 g/mol
InChI Key: IODGSCLYYOJHDR-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines an imidazo[1,2-b][1,2,4]triazole core with an acetamide group and an ethylphenyl substituent, which may contribute to its diverse chemical properties and biological activities.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C14H15N5O2/c1-2-9-5-3-4-6-10(9)17-12(20)7-11-13(21)18-14-15-8-16-19(11)14/h3-6,8,11H,2,7H2,1H3,(H,17,20)(H,15,16,18,21)

InChI Key

IODGSCLYYOJHDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2C(=O)NC3=NC=NN23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the imidazo[1,2-b][1,2,4]triazole core: This can be achieved by cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the reaction of the imidazo[1,2-b][1,2,4]triazole intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the ethylphenyl substituent: The final step includes the coupling of the acetamide intermediate with 2-ethylphenylamine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring in the ethylphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination under controlled temperatures.

Major Products:

    Oxidation: Formation of 2-ethylbenzoic acid or 2-ethylbenzaldehyde.

    Reduction: Formation of N-(2-ethylphenyl)-2-(5-amino-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

N-(2-ethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can be compared with other similar compounds, such as:

  • N-(2-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
  • N-(2-chlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
  • N-(2-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Uniqueness: The presence of the ethyl group in this compound may confer unique steric and electronic properties, influencing its reactivity and biological activity compared to its methyl, chloro, or bromo analogs.

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